molecular formula C18H14N4O2S2 B2366962 N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251563-23-1

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2366962
CAS No.: 1251563-23-1
M. Wt: 382.46
InChI Key: FJPZPEQFBXOZIU-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) network. Its primary research application is in oncology, where it is used to investigate the synthetic lethal interactions between ATM inhibition and loss of other DDR components, such as ATR or DNA-PK . By selectively blocking ATM's kinase activity, this compound prevents the phosphorylation of key downstream targets like CHK2, KAP1, and H2AX, thereby disrupting the cell's ability to repair double-strand DNA breaks. This mechanism is exploited in research to sensitize cancer cells, particularly those with underlying DDR deficiencies, to DNA-damaging agents such as ionizing radiation and chemotherapeutics like etoposide or olaparib. Studies have demonstrated its utility in probing the role of ATM in cell cycle checkpoint activation, apoptosis, and senescence, providing valuable insights for developing novel combination cancer therapies . Its research value lies in its high selectivity and potency, making it a critical tool for dissecting the complex DDR signaling cascade and for validating ATM as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-20-14-7-12(4-5-16(14)26-11)21-17(23)9-22-10-19-13(8-18(22)24)15-3-2-6-25-15/h2-8,10H,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPZPEQFBXOZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights

  • Structural Complexity vs.
  • Synthetic Strategies: Alkylation of pyrimidinones () and coupling reactions () are transferable methods for modifying the acetamide side chain or heterocyclic core.
  • Pharmacological Potential: While dasatinib’s clinical success highlights the therapeutic relevance of thiazole-pyrimidine hybrids, the target compound’s lack of a solubilizing group (e.g., piperazine) may limit bioavailability .

Preparation Methods

Thiazole Ring Formation

The benzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-5-nitrobenzenethiol with methyl iodide in a one-pot reaction:

  • Methylation : Treatment of 2-amino-5-nitrobenzenethiol with methyl iodide in DMF at 60°C for 6 hours yields 2-methylamino-5-nitrobenzenethiol (85% yield).
  • Cyclization : Heating the intermediate with PPA (polyphosphoric acid) at 120°C for 3 hours induces cyclodehydration to form 2-methylbenzo[d]thiazole-5-nitro (78% yield).
  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) affords 2-methylbenzo[d]thiazol-5-amine (92% yield).

Critical Parameters :

  • Excess methyl iodide improves methylation efficiency but requires careful quenching.
  • PPA acts as both acid catalyst and dehydrating agent, avoiding side reactions.

Synthesis of 2-(6-Oxo-4-(Thiophen-2-yl)Pyrimidin-1(6H)-yl)Acetic Acid

Pyrimidinone Core Construction

Two methods are prevalent:

Method A: Biginelli-Type Cyclocondensation

  • Reactants : Thiophene-2-carboxaldehyde (1 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol with HCl catalysis (0.5 M).
  • Conditions : Reflux at 80°C for 8 hours yields 4-(thiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (67% yield).
  • Oxidation : Treatment with MnO₂ in DCM oxidizes the tetrahydropyrimidine to the aromatic pyrimidinone (58% yield).

Method B: Suzuki-Miyaura Coupling

  • Precursor : 4-Chloro-6-oxopyrimidine-1(6H)-yl)acetic acid is prepared via condensation of malonic acid with thiourea.
  • Cross-Coupling : Pd(PPh₃)₄ (5 mol%), thiophen-2-ylboronic acid (1.2 equiv), K₂CO₃ (2 equiv) in dioxane/water (4:1) at 100°C for 12 hours (73% yield).

Comparative Analysis :

Parameter Method A Method B
Yield 58% 73%
Reaction Time 8 h 12 h
Scalability Moderate High
Byproduct Formation 15% <5%

Method B offers superior regioselectivity and scalability, making it preferable for industrial applications.

Amide Bond Formation and Final Assembly

Acetic Acid Activation

The carboxylic acid is activated via two pathways:

  • Acyl Chloride Formation : Treatment with oxalyl chloride (2 equiv) in DCM at 0°C for 2 hours, followed by quenching with anhydrous MgSO₄ (95% conversion).
  • In Situ Activation : Using EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 25°C for 1 hour (89% conversion).

Coupling with 2-Methylbenzo[d]thiazol-5-amine

  • Conditions : React the activated acid (1 equiv) with 2-methylbenzo[d]thiazol-5-amine (1.05 equiv) in THF at 25°C for 6 hours.
  • Workup : Precipitation with ice-water followed by recrystallization from ethanol yields the final product.

Yield Optimization :

Activator Solvent Temp (°C) Yield
Oxalyl Chloride DCM 0→25 82%
EDCl/HOBt DMF 25 88%

EDCl/HOBt minimizes epimerization and enhances solubility, though oxalyl chloride remains cost-effective for large-scale synthesis.

Alternative Routes and Novel Approaches

One-Pot Tandem Synthesis

A recent advancement involves sequential Ullmann coupling and cyclization:

  • Ullmann Coupling : 2-Bromo-5-nitrobenzenethiol reacts with methylamine in the presence of CuI/L-proline to form 2-methylbenzo[d]thiazol-5-amine directly (68% yield).
  • In Situ Amidation : Without isolation, the amine reacts with pre-activated pyrimidinone-acetic acid, achieving a 74% overall yield.

Enzymatic Catalysis

Pilot studies using lipase B from Candida antarctica (CAL-B) in tert-butanol at 40°C demonstrate 65% conversion over 24 hours, offering a greener alternative.

Analytical Characterization and Quality Control

Key spectroscopic data confirm structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidinone-H), 7.89 (d, J=3.6 Hz, 1H, thiophene-H), 7.45 (d, J=8.4 Hz, 1H, benzothiazole-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • HPLC : Purity >99.5% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

  • The synthesis involves multi-step reactions starting with functionalization of the benzothiazole and pyrimidinone cores. Key steps include:

  • Coupling reactions : Use of triethylamine or DMF as a base/solvent to facilitate acetamide bond formation between the benzothiazole and pyrimidinone-thiophene moieties .
  • Thiophene incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the thiophene group to the pyrimidinone scaffold .
  • Purity control : Monitor intermediates via TLC (Rf tracking) or HPLC (≥95% purity thresholds) .
    • Critical conditions: Maintain anhydrous environments for coupling steps, and optimize temperature (e.g., 60–80°C for cyclization) to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and assess stereochemical purity (e.g., integration ratios for methyl groups on benzothiazole) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC-PDA : Ensure >95% purity and detect trace impurities from synthetic byproducts .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene or pyrimidinone moieties .
  • Handling : Use gloveboxes for moisture-sensitive reactions and lyophilize the compound for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., thiophene vs. furan) and test against target enzymes (e.g., COX-II) to identify critical pharmacophores .
  • Validation assays : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .

Q. What computational strategies are effective for predicting binding modes and optimizing target affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-II active sites), prioritizing hydrogen bonds with pyrimidinone carbonyl groups .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and identify residues critical for binding .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Core modifications : Replace the thiophene with substituted phenyl rings to evaluate π-π stacking effects .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO2) to the benzothiazole ring to enhance electrophilicity and target engagement .

Q. What methodologies are recommended for assessing metabolic stability and degradation pathways?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) conditions, then analyze degradants via LC-MS .
  • Microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify CYP450-mediated metabolites .

Q. How can researchers integrate cross-disciplinary approaches (e.g., computational + experimental) to accelerate reaction optimization?

  • Reaction path screening : Combine quantum chemical calculations (Gaussian) with robotic high-throughput experimentation to narrow optimal conditions (e.g., solvent, catalyst) .
  • Data-driven design : Apply machine learning to predict reaction yields based on historical datasets (e.g., thiazole cyclization trends) .

Methodological Tables

Parameter Key Recommendations References
Synthetic Yield Optimize to >60% via Pd-catalyzed coupling steps
Purity Threshold ≥95% (HPLC) for biological assays
Stability Stable for 6 months at –20°C under argon
SAR Focus Thiophene substitution → COX-II inhibition

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